molecular formula C9H20ClN3O B12975124 2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride

2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B12975124
M. Wt: 221.73 g/mol
InChI Key: JVXYCWBASMFSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C₉H₂₁Cl₂N₃O It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-isopropylpiperazine with an appropriate amino ketone precursor. One common method includes the following steps:

    Formation of the Intermediate: 4-Isopropylpiperazine is reacted with an amino ketone, such as 2-aminoacetone, under controlled conditions.

    Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes:

    Bulk Synthesis: Large quantities of 4-isopropylpiperazine and the amino ketone are reacted in a controlled environment.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride
  • 2-Amino-1-(4-ethylpiperazin-1-yl)ethanone dihydrochloride
  • 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride

Uniqueness

2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific isopropyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C9H20ClN3O

Molecular Weight

221.73 g/mol

IUPAC Name

2-amino-1-(4-propan-2-ylpiperazin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H19N3O.ClH/c1-8(2)11-3-5-12(6-4-11)9(13)7-10;/h8H,3-7,10H2,1-2H3;1H

InChI Key

JVXYCWBASMFSMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)CN.Cl

Origin of Product

United States

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